molecular formula C13H17F3N4O B5606586 3-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1,1,1-trifluoropropan-2-ol

3-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1,1,1-trifluoropropan-2-ol

Cat. No. B5606586
M. Wt: 302.30 g/mol
InChI Key: QHAAOSOGVZVHNL-UHFFFAOYSA-N
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Description

The compound of interest belongs to the chemical class of pyrazolopyrimidines, which are notable for their diverse biological activities and applications in medicinal chemistry. Pyrazolopyrimidines have been extensively studied for their potential as therapeutic agents due to their structural similarity to adenine and varied biological activities.

Synthesis Analysis

Synthesis of pyrazolopyrimidines typically involves the condensation of amines with appropriate precursors such as ethyl 4,4,4-trifluoroacetoacetate or through cyclization processes involving amino-heterocycles. For instance, a novel synthesis route for trifluoromethylated pyrazolopyrimidines has been reported, starting from 3-aminopyrazoles and ethyl 4,4,4-trifluorobut-2-ynoate, demonstrating a versatile approach to accessing this class of compounds (Jismy et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of pyrazole and pyrimidine rings, often with various substituents that significantly influence their chemical behavior and biological activity. X-ray crystallography studies on similar compounds have elucidated their crystal structures, revealing intramolecular hydrogen bonding and planar configurations that contribute to their stability and reactivity (Wu et al., 2005).

Chemical Reactions and Properties

Pyrazolopyrimidines undergo a range of chemical reactions, including cyclocondensation, N-alkylation, and reactions with various nucleophiles, due to the presence of reactive functional groups. These reactions are pivotal in modifying the chemical structure for specific biological activities or physical properties. For example, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves condensation and cyclization reactions that introduce trifluoromethyl groups, enhancing the compound's potential biological activity (Jismy et al., 2018).

properties

IUPAC Name

3-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1,1,1-trifluoropropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N4O/c1-4-9-5-11(17-6-10(21)13(14,15)16)20-12(18-9)7(2)8(3)19-20/h5,10,17,21H,4,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAAOSOGVZVHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=NN2C(=C1)NCC(C(F)(F)F)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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